1,3-Dioxoisoindolin-2-YL propionate

Catalog No.
S14018688
CAS No.
90467-37-1
M.F
C11H9NO4
M. Wt
219.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dioxoisoindolin-2-YL propionate

CAS Number

90467-37-1

Product Name

1,3-Dioxoisoindolin-2-YL propionate

IUPAC Name

(1,3-dioxoisoindol-2-yl) propanoate

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C11H9NO4/c1-2-9(13)16-12-10(14)7-5-3-4-6-8(7)11(12)15/h3-6H,2H2,1H3

InChI Key

ZJQHNUUDZCLUIP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

1,3-Dioxoisoindolin-2-YL propionate is a chemical compound characterized by its unique isoindoline structure, which contains two carbonyl groups (dioxo) and an ester functional group (propionate). Its molecular formula is C12_{12}H11_{11}N1_{1}O4_{4}, and it is recognized for its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

, including:

  • Oxidation: The compound can be oxidized to yield various derivatives, such as isoindoline-1,3-dione derivatives with additional oxygen-containing functional groups.
  • Reduction: Reduction reactions can produce reduced isoindoline derivatives, typically using reducing agents like sodium borohydride.
  • Substitution: The compound can participate in substitution reactions where different functional groups are introduced into its structure.

Common reagents for these reactions include oxidizing agents like potassium permanganate and various nucleophiles for substitution reactions.

Research indicates that 1,3-Dioxoisoindolin-2-YL propionate exhibits significant biological activities. Studies have shown that derivatives of this compound possess:

  • Antioxidant Activity: It has been reported that certain derivatives demonstrate antioxidant properties comparable to well-known antioxidants like ascorbic acid .
  • Anticancer Activity: The compound has shown cytotoxic effects against various cancer cell lines, including human glioblastoma and triple-negative breast cancer .
  • Antimicrobial Properties: Some derivatives have demonstrated antibacterial activity against a range of pathogens .

The synthesis of 1,3-Dioxoisoindolin-2-YL propionate typically involves the following steps:

  • Condensation Reaction: An aromatic primary amine reacts with a maleic anhydride derivative to form the N-isoindoline-1,3-dione scaffold.
  • Esterification: The resulting compound is then esterified with propionic acid or its derivatives to yield 1,3-Dioxoisoindolin-2-YL propionate.

Industrial production methods may involve optimizing these synthetic routes for larger-scale applications, focusing on yield and purity enhancements.

1,3-Dioxoisoindolin-2-YL propionate has diverse applications across several fields:

  • Medicinal Chemistry: Due to its biological activities, it is explored as a potential therapeutic agent for cancer and other diseases.
  • Organic Synthesis: It serves as a building block in the synthesis of various organic compounds and heterocycles.
  • Dyes and Colorants: The compound is also utilized in the production of dyes and polymer additives due to its structural properties.

Interaction studies involving 1,3-Dioxoisoindolin-2-YL propionate focus on its binding affinity with biological targets. Research indicates that the compound interacts with various enzymes and receptors, influencing their activity. For instance, studies have shown that derivatives can modulate enzyme activity related to oxidative stress and cancer progression .

Several compounds share structural similarities with 1,3-Dioxoisoindolin-2-YL propionate. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
4-(1,3-Dioxoisoindolin-2-yl)phenyl propionateIsoindoline scaffold with a phenyl groupPotential anti-inflammatory properties
3-(4-Nitro-1,3-dioxoisoindolin-2-yl)phenyl propionateNitro group substitution on the phenyl ringEnhanced reactivity due to the nitro group
2-(1,3-Dioxoisoindolin-2-yl)propanoic acidCarboxylic acid instead of an esterExhibits different solubility and reactivity profiles

Uniqueness

What sets 1,3-Dioxoisoindolin-2-YL propionate apart from these similar compounds is its specific combination of the isoindoline structure with a propionate moiety. This unique combination contributes to its distinct biological activities and potential applications in medicinal chemistry.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

219.05315777 g/mol

Monoisotopic Mass

219.05315777 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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